molecular formula C3H4Cl2F2 B146198 1,2-Dichloro-1,1-difluoropropane CAS No. 134190-52-6

1,2-Dichloro-1,1-difluoropropane

Cat. No. B146198
M. Wt: 148.96 g/mol
InChI Key: YUFORDGPFXRAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dichloro-1,1-difluoropropane (DDFP) is a synthetic organic compound that is widely used in scientific research. It is a colorless liquid with a distinctive odor and is commonly referred to as a fluorinated alkane. DDFP is primarily used as a solvent for various organic compounds and is also used in the production of other chemicals.

Mechanism Of Action

1,2-Dichloro-1,1-difluoropropane works by dissolving organic compounds and facilitating their separation from other substances. It is also used as a reactant in various chemical reactions, where it can act as a nucleophile or an electrophile depending on the reaction conditions.

Biochemical And Physiological Effects

1,2-Dichloro-1,1-difluoropropane is not known to have any significant biochemical or physiological effects on living organisms. It is considered to be relatively non-toxic and is not known to cause any adverse health effects.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1,2-Dichloro-1,1-difluoropropane in lab experiments is its ability to dissolve a wide range of organic compounds. This makes it an ideal solvent for various applications, including the extraction and purification of organic compounds. However, 1,2-Dichloro-1,1-difluoropropane is also highly flammable and can be dangerous if not handled properly. It is also relatively expensive compared to other solvents.

Future Directions

There are several potential future directions for research involving 1,2-Dichloro-1,1-difluoropropane. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the use of 1,2-Dichloro-1,1-difluoropropane in the production of new organic compounds with unique properties. Additionally, there is potential for research into the use of 1,2-Dichloro-1,1-difluoropropane in various industrial applications, including the production of plastics and other materials.

Synthesis Methods

1,2-Dichloro-1,1-difluoropropane is synthesized through the reaction of 1,2-dichloro-1,1,2,2-tetrafluoroethane with aluminum chloride. This process is known as the Friedel-Crafts reaction and is widely used in the production of various organic compounds.

Scientific Research Applications

1,2-Dichloro-1,1-difluoropropane is commonly used as a solvent in various scientific research applications. It is particularly useful in the extraction and purification of organic compounds. 1,2-Dichloro-1,1-difluoropropane is also used as a reactant in various chemical reactions, including the synthesis of other organic compounds.

properties

CAS RN

134190-52-6

Product Name

1,2-Dichloro-1,1-difluoropropane

Molecular Formula

C3H4Cl2F2

Molecular Weight

148.96 g/mol

IUPAC Name

1,2-dichloro-1,1-difluoropropane

InChI

InChI=1S/C3H4Cl2F2/c1-2(4)3(5,6)7/h2H,1H3

InChI Key

YUFORDGPFXRAEO-UHFFFAOYSA-N

SMILES

CC(C(F)(F)Cl)Cl

Canonical SMILES

CC(C(F)(F)Cl)Cl

Origin of Product

United States

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